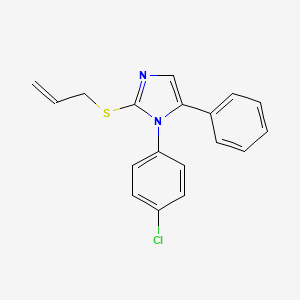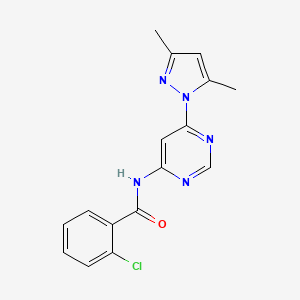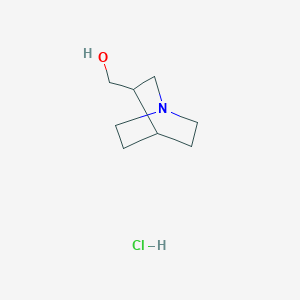
3-Hydroxymethylquinuclidine
描述
Synthesis Analysis
The production of 3-hydroxymethylquinuclidine involves converting 3,3-methyleneoxy-quinuclidine or 3-quinuclidinone to 3-methoxymethyl-3-quinuclidinol, converting it to 3-formyl-quinuclidine, and reducing it to 3-hydroxymethylquinuclidine . Another method involves converting 3-quinuclidinone to 3-cyano-quinuclidine, hydrolyzing it to quinuclidine-3-carboxylic acid, and reducing it to 3-hydroxymethylquinuclidine .科学研究应用
1. Involvement in Hepatic Metabolism
The hepatic metabolism of certain substances, such as quinine, involves the conversion to metabolites like 3-hydroxyquinine. This process is predominantly catalyzed by human P450 3A (CYP3A) isoforms. This suggests a role for compounds like 3-Hydroxymethylquinuclidine in understanding liver enzyme activities and interactions with various drugs and metabolites (Zhang et al., 2003).
2. Contribution to the Synthesis of Medicinal Compounds
3-Hydroxymethylquinuclidine can be a building block in the synthesis of other medicinal compounds. For instance, in the production of antihistamine drugs like Quifenadine, dehydration of ethyl 3-hydroxyquinuclidine-3-carboxylate plays a key role. This process results in the generation of complex systems such as 1-azabicyclo[3.2.1]octane and 5-azatricyclo[3.2.1.02,7]octane, which are both impurity standards and valuable for medicinal chemistry (Puriņš et al., 2020).
3. Role in Drug Efficacy and Safety Analysis
3-Hydroxymethylquinuclidine and its related compounds can be essential in analyzing the efficacy and safety of various drugs. For instance, understanding the metabolism and interaction of drugs like hydroxychloroquine, which has been widely administered for conditions like COVID-19, involves studying their chemical structures and mechanisms, which may include compounds related to 3-Hydroxymethylquinuclidine (Geleris et al., 2020).
4. Insights into Pharmacological Responses
Research on the pharmacological responses to compounds like 3-Hydroxymethylquinuclidine contributes to a deeper understanding of human metabolism and drug effects. For example, studies have examined the metabolic pathways and responses to compounds like trans-3'-hydroxycotinine, which can shed light on the broader category of compounds including 3-Hydroxymethylquinuclidine (Benowitz & Jacob, 2001).
5. Impact on Biochemical Pathways
Compounds like 3-Hydroxymethylquinuclidine can influence various biochemical pathways. Research into the one-electron reduction of related quinones, for example, is essential in understanding the neurotoxic effects in conditions like Parkinson’s disease. This can provide insights into the role of similar compounds in biochemical reactions and disease mechanisms (Villa et al., 2013).
6. Applications in Organic Chemistry and Drug Synthesis
3-Hydroxymethylquinuclidine may also play a role in the field of organic chemistry, particularly in the synthesis of structurally complex and medicinally significant compounds. For example, the synthesis of N-acylpyrrolidine, a compound used for inhibiting HCV polymerase, demonstrates the intricate and multi-step organic synthesis processes where such compounds can be crucial (Agbodjan et al., 2008).
7. Investigating Antimicrobial Properties
In the search for new antibacterial agents, compounds related to 3-Hydroxymethylquinuclidine can be investigated for their potential against bacterial biofilms and resistant strains. This area of research is crucial in the ongoing battle against antibiotic resistance (Moreira et al., 2017).
属性
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-6-8-5-9-3-1-7(8)2-4-9/h7-8,10H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAWHSHTXVVCLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00902772 | |
| Record name | NoName_3326 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00902772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxymethylquinuclidine | |
CAS RN |
5176-22-7 | |
| Record name | {1-azabicyclo[2.2.2]octan-3-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol](/img/structure/B2576934.png)

![4-[2-Oxo-2-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2576939.png)
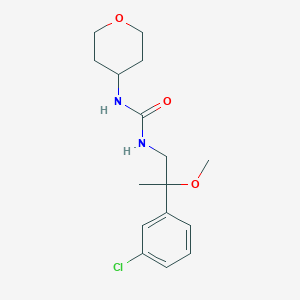
![(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B2576941.png)

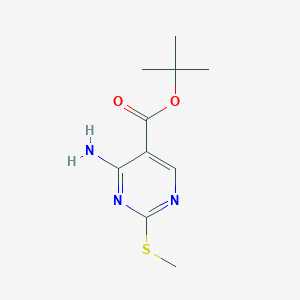

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2576950.png)
![N-(2-Chlorophenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2576952.png)
![5-chloro-2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2576953.png)
acetate](/img/structure/B2576954.png)
